molecular formula C28H17BrN2O2 B15015638 N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B15015638
M. Wt: 493.3 g/mol
InChI Key: BAPTXBGMCVLAIR-UHFFFAOYSA-N
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Description

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of bromophenyl, furan, naphthyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 4-bromophenylacetylene with an appropriate diene under acidic conditions.

    Formation of the Benzoxazole Ring: The benzoxazole ring is formed by the condensation of 2-aminonaphthalene with salicylic acid derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves the coupling of the furan and benzoxazole intermediates through a condensation reaction with formaldehyde or a similar aldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[5-(4-CHLOROPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • **(E)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

The presence of the bromophenyl group in (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-5-YL]METHANIMINE distinguishes it from similar compounds

Properties

Molecular Formula

C28H17BrN2O2

Molecular Weight

493.3 g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C28H17BrN2O2/c29-22-9-7-19(8-10-22)26-14-12-24(32-26)17-30-23-11-13-27-25(16-23)31-28(33-27)21-6-5-18-3-1-2-4-20(18)15-21/h1-17H

InChI Key

BAPTXBGMCVLAIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(O5)C6=CC=C(C=C6)Br

Origin of Product

United States

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